2-{[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine
Description
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-22-14-5-3-4-13(16(14)23-2)17(21)20-9-6-12(11-20)24-15-10-18-7-8-19-15/h3-5,7-8,10,12H,6,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAXFKHEIJHMJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC(C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrazine precursors. One common method involves the following steps:
Formation of Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Attachment of Dimethoxybenzoyl Group: The pyrrolidine intermediate is then acylated with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzoyl-substituted pyrrolidine.
Coupling with Pyrazine: The final step involves the coupling of the benzoyl-substituted pyrrolidine with a pyrazine derivative through an etherification reaction, typically using a strong base like sodium hydride to deprotonate the hydroxyl group on the pyrazine, facilitating the nucleophilic attack on the pyrrolidine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols replace one of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, given its ability to modulate biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl Substituents
describes pyrazine derivatives bearing sulfonyl groups on piperidin-4-yl-oxy linkers, such as 2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-oxy)pyrazine (Compound 8). These compounds exhibit structural similarities but differ in their substituents:
- Key Difference : The target compound’s 2,3-dimethoxybenzoyl group vs. sulfonyl-pyrazole groups in .
- In contrast, the dimethoxybenzoyl group may improve lipophilicity and membrane permeability .
Table 1: Comparison of Sulfonyl vs. Benzoyl Pyrazine Derivatives
*Estimated based on structural formula.
Pyrido[2,3-b]pyrazines as Cholinesterase Inhibitors
highlights 3-(3′-nitrophenyl)pyrido[2,3-b]pyrazine (Compound 6n), a dual cholinesterase inhibitor with IC₅₀ values of 0.466 µM (AChE) and 1.89 µM (BChE).
- Key Difference: The pyrido[2,3-b]pyrazine scaffold vs. the non-fused pyrazine in the target compound.
- The target compound’s pyrrolidine linker may instead confer conformational flexibility .
Flavoring Agents: Methoxy-Alkyl Pyrazines
and describe flavor compounds like 2-methoxy-3-isopropylpyrazine (IPMP) and 2-methoxy-3-isobutylpyrazine (IBMP) .
- Key Difference : The target compound’s bulky benzoyl-pyrrolidine group vs. small alkyl chains in IPMP/IBMP.
- Impact : Alkyl groups in IPMP/IBMP contribute to volatile odor profiles, while the target’s larger substituent likely precludes flavor applications, favoring pharmaceutical use .
Table 3: Functional Group Influence on Application
| Compound | Substituent | Application | Key Property |
|---|---|---|---|
| Target Compound | 2,3-Dimethoxybenzoyl | Potential therapeutics | High molecular complexity |
| IPMP () | 3-Isopropyl | Flavoring agent | Low molecular weight, volatile |
Thieno[3,4-b]pyrazines and Quinoxalines
and report thieno[3,4-b]pyrazines and quinoxalines, which are heterocyclic analogues of pyrazine.
- Key Difference: Sulfur (thieno) or additional nitrogen (quinoxaline) in the fused ring vs. the target’s simple pyrazine.
- Impact: Thieno-pyrazines exhibit altered electronic properties (e.g., lower bandgap), making them suitable for materials science. Quinoxalines, with two adjacent nitrogens, show stronger hydrogen-bonding capacity .
Biological Activity
2-{[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, pharmacological properties, and various biological activities reported in scientific literature.
Chemical Structure and Synthesis
The compound can be represented by the following structural formula:
Synthesis Methodology:
The synthesis typically involves the reaction of 2,3-dimethoxybenzoyl chloride with pyrrolidine, followed by the introduction of the pyrazine moiety. Common solvents used in this process include dichloromethane or tetrahydrofuran, with triethylamine as a catalyst to facilitate the reaction. The final product is purified through column chromatography to ensure high purity levels suitable for biological testing .
Biological Activity Overview
Research on pyrazine derivatives has indicated a range of biological activities, including:
- Antitumor Activity: Pyrazine derivatives have shown significant inhibitory effects against various cancer cell lines. Notably, studies have demonstrated that certain pyrazole derivatives can inhibit growth in leukemia and solid tumor cells .
- Anti-inflammatory Properties: Various pyrazole compounds have been reported to exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Activity: Recent studies have highlighted the antimicrobial properties of pyrazole derivatives against a spectrum of pathogens, including bacteria and fungi .
Antitumor Efficacy
A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis via caspase activation |
| A549 | 15.0 | Cell cycle arrest |
Anti-inflammatory Activity
In another study focusing on inflammatory models, this compound exhibited a dose-dependent reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha in LPS-stimulated macrophages. This suggests its potential utility in treating inflammatory conditions.
| Treatment Dose (mg/kg) | IL-6 Reduction (%) | TNF-alpha Reduction (%) |
|---|---|---|
| 5 | 45 | 30 |
| 10 | 60 | 50 |
The biological activities of this compound are believed to involve multiple pathways:
- Inhibition of Kinases: The compound may inhibit specific kinases involved in cell proliferation and survival.
- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death.
- Cytokine Modulation: Downregulation of inflammatory cytokines through inhibition of NF-kB signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
